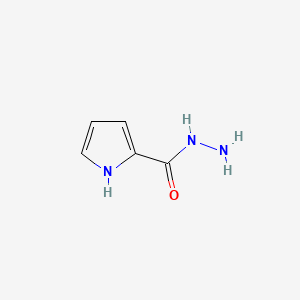
1H-吡咯-2-甲酰肼
描述
1h-Pyrrole-2-carbohydrazide is a compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 g/mol . The IUPAC name for this compound is 1H-pyrrole-2-carbohydrazide .
Molecular Structure Analysis
The molecular structure of 1h-Pyrrole-2-carbohydrazide includes a pyrrole ring with a carbohydrazide functional group . The compound has a 2D structure and a 3D conformer .Physical And Chemical Properties Analysis
1h-Pyrrole-2-carbohydrazide has a density of 1.3±0.1 g/cm³ . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 70.9 Ų .科学研究应用
药物发现
1H-吡咯-2-甲酰肼: 衍生物已被合成并评估其药理学潜力。 吡咯部分是许多生物活性分子的基本构建块,由于其多功能性、选择性和生物相容性,使其在药物设计和开发中具有价值 .
材料科学
在材料科学中,1H-吡咯-2-甲酰肼及其衍生物用于创建具有特定性质的新型材料。 这些材料可以针对各种应用进行定制,包括传感器、涂层和电子器件 .
催化
吡咯衍生物,包括1H-吡咯-2-甲酰肼,在催化中用于促进化学反应。 它们独特的结构使它们能够在有机合成中充当催化剂或催化中间体 .
抗菌和抗真菌剂
取代的1H-吡咯-2-甲酰肼类似物已显示出作为潜在抗菌和抗真菌剂的有希望的结果。 它们的分子结构已针对针对各种微生物菌株的高效性进行了优化 .
分子对接研究
源自1H-吡咯-2-甲酰肼的化合物已进行分子对接研究,以预测其对生物靶标的结合亲和力和作用方式,这对药物开发至关重要 .
绿色化学
1H-吡咯-2-甲酰肼衍生物的合成符合绿色化学原则。 研究人员已开发出环境友好的方法来合成这些化合物,减少了对环境的影响 .
席夫碱形成
1H-吡咯-2-甲酰肼: 用于形成席夫碱,席夫碱是有机合成中有价值的中间体。 这些碱参与了具有重要生物活性的各种化合物的制备 .
结构分析
1H-吡咯-2-甲酰肼的晶体结构已被确定,提供了对其分子几何形状和电子结构的见解。 此信息对于了解其反应性和与其他分子的相互作用至关重要 .
作用机制
Target of Action
It’s worth noting that pyrrolopyrazine derivatives, which include a pyrrole ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the compound interacts with its targets via intermolecular n-h⋯n and n-h⋯o hydrogen bonds, forming a supramolecular grid .
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolopyrazine derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
The compound’s molecular weight (12513 Da) and structure suggest it may have favorable bioavailability .
Result of Action
Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that 1h-pyrrole-2-carbohydrazide may have similar effects .
安全和危害
生化分析
Biochemical Properties
1H-Pyrrole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with other molecules, which can influence its biochemical behavior . The compound’s ability to form intermolecular hydrogen bonds (N-H⋯N and N-H⋯O) suggests that it can interact with proteins and enzymes that have complementary binding sites . These interactions can modulate the activity of these biomolecules, potentially leading to enzyme inhibition or activation.
Cellular Effects
1H-Pyrrole-2-carbohydrazide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Additionally, 1H-Pyrrole-2-carbohydrazide can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrole-2-carbohydrazide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by stabilizing their active conformation. Furthermore, 1H-Pyrrole-2-carbohydrazide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrole-2-carbohydrazide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1H-Pyrrole-2-carbohydrazide can form stable hydrogen bonds, which may contribute to its stability in various experimental conditions . Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1H-Pyrrole-2-carbohydrazide can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1H-Pyrrole-2-carbohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1H-Pyrrole-2-carbohydrazide can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
1H-Pyrrole-2-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or hydrolysis reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and its overall impact on cellular processes .
Transport and Distribution
The transport and distribution of 1H-Pyrrole-2-carbohydrazide within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 1H-Pyrrole-2-carbohydrazide within specific tissues or organelles can influence its activity and function .
Subcellular Localization
1H-Pyrrole-2-carbohydrazide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-8-5(9)4-2-1-3-7-4/h1-3,7H,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIAWPZQJCAPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300043 | |
| Record name | 1h-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50269-95-9 | |
| Record name | 50269-95-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrole-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

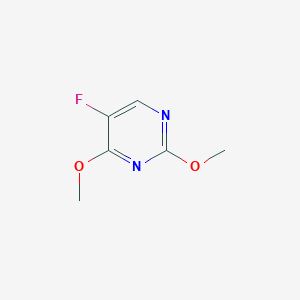




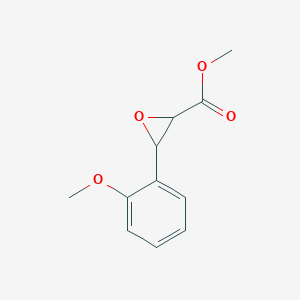

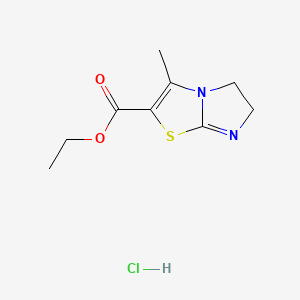

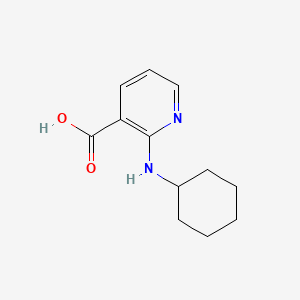

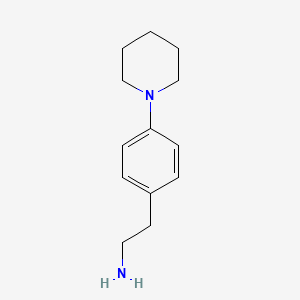
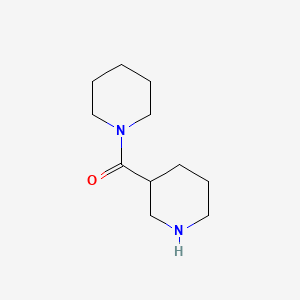
![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)